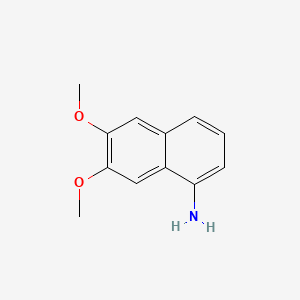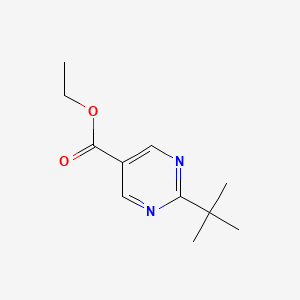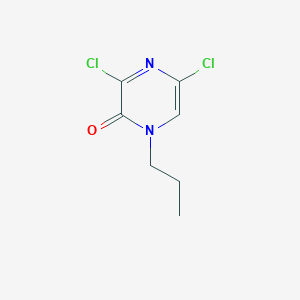
3,5-Dichloro-1-propylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-1-propylpyrazin-2(1H)-one: est un composé chimique appartenant à la famille des pyrazinones. Il est caractérisé par la présence de deux atomes de chlore aux positions 3 et 5, d'un groupe propyle à la position 1 et d'un noyau de pyrazinone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la 3,5-Dichloro-1-propylpyrazin-2(1H)-one implique généralement la chloration d'un précurseur de pyrazinone suivie de l'introduction d'un groupe propyle. Une méthode courante comprend:
Chloration: En commençant par un composé de pyrazinone, la chloration est réalisée en utilisant des réactifs tels que le chlorure de thionyle (SOCl₂) ou le pentachlorure de phosphore (PCl₅) dans des conditions contrôlées pour introduire des atomes de chlore aux positions souhaitées.
Alkylation: L'intermédiaire chloré est ensuite soumis à une alkylation en utilisant un halogénure de propyle (par exemple, le bromure de propyle) en présence d'une base telle que le carbonate de potassium (K₂CO₃) pour introduire le groupe propyle.
Méthodes de production industrielle: La production industrielle de la this compound peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour le rendement, la pureté et la rentabilité, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour assurer une production cohérente.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: La 3,5-Dichloro-1-propylpyrazin-2(1H)-one peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants tels que le peroxyde d'hydrogène (H₂O₂) ou le permanganate de potassium (KMnO₄), conduisant à la formation d'oxydes correspondants.
Réduction: Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium aluminium (LiAlH₄), ce qui conduit à la formation de dérivés réduits.
Substitution: Le composé peut subir des réactions de substitution nucléophile où les atomes de chlore sont remplacés par d'autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions communs:
Oxydation: H₂O₂, KMnO₄, conditions acides ou basiques.
Réduction: NaBH₄, LiAlH₄, généralement dans des solvants anhydres.
Substitution: Amines, thiols, en présence d'une base ou d'un catalyseur.
Produits principaux:
Oxydation: Dérivés oxydés du noyau de pyrazinone.
Réduction: Dérivés réduits de pyrazinone.
Substitution: Composés de pyrazinone substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Chimie: La this compound est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes. Sa réactivité en fait un bloc de construction précieux en synthèse organique.
Biologie: En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et les voies métaboliques en raison de sa similitude structurale avec les pyrazinones naturelles.
Médecine: Les applications potentielles en chimie médicinale comprennent le développement de nouveaux produits pharmaceutiques. La structure du composé permet des modifications qui peuvent conduire à la découverte de nouveaux médicaments ayant des effets thérapeutiques.
Industrie: Dans les applications industrielles, la this compound peut être utilisée dans la production d'agrochimiques, de colorants et d'autres produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de la this compound dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, modulant leur activité. Les atomes de chlore et le groupe propyle peuvent influencer l'affinité de liaison et la spécificité du composé, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry: 3,5-Dichloro-1-propylpyrazin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring pyrazinones.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with therapeutic effects.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-1-propylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atoms and propyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires:
3,5-Dichloropyrazin-2(1H)-one: Manque le groupe propyle, conduisant à une réactivité et des applications différentes.
1-Propylpyrazin-2(1H)-one:
3,5-Dichloro-1-méthylpyrazin-2(1H)-one: Structure similaire mais avec un groupe méthyle au lieu d'un groupe propyle, conduisant à des variations de réactivité et d'applications.
Unicité: La 3,5-Dichloro-1-propylpyrazin-2(1H)-one est unique en raison de la combinaison d'atomes de chlore et d'un groupe propyle, ce qui lui confère des propriétés chimiques et une réactivité spécifiques. Cela en fait un composé polyvalent pour diverses applications en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C7H8Cl2N2O |
|---|---|
Poids moléculaire |
207.05 g/mol |
Nom IUPAC |
3,5-dichloro-1-propylpyrazin-2-one |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-3-11-4-5(8)10-6(9)7(11)12/h4H,2-3H2,1H3 |
Clé InChI |
HRAFLPIJOCDPTI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(N=C(C1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
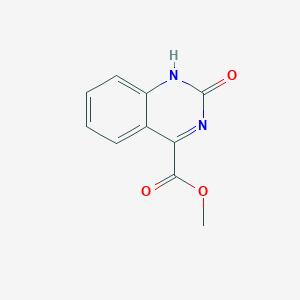
![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)
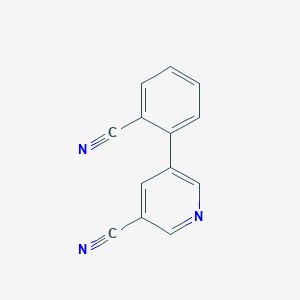

![[Dimethyl(phenyl)silyl]methyl acetate](/img/structure/B11895260.png)
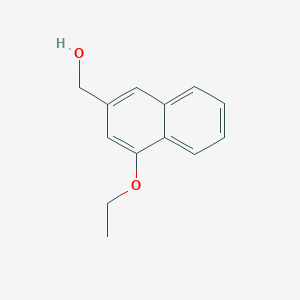

![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)


